3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1190320-00-3. It has a molecular weight of 215.02 . It is a solid substance that should be stored at 4°C and protected from light .
Synthesis Analysis
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized, which have shown potent activities against FGFR1, 2, and 3 . The compound 4h, for example, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Molecular Structure Analysis
The linear formula of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is C7H4BrFN2 . The Inchi Code is 1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H, (H,10,11) .Physical And Chemical Properties Analysis
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a solid substance . It should be stored at 4°C and protected from light .Scientific Research Applications
- Summary of the Application: 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures: The specific derivative of 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, compound 4h, exhibited potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
- Results or Outcomes: Compound 4h showed FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . This indicates that it has a strong inhibitory effect on these receptors, which could potentially make it a powerful tool in the fight against cancer .
properties
IUPAC Name |
3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJJJMJHXJYYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1F)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696594 | |
Record name | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1190320-00-3 | |
Record name | 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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